REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].C(=O)([O-])[O-].[Na+].[Na+].[Cl:15][C:16]1[N:21]=[C:20](Cl)[CH:19]=[C:18]([Cl:23])[N:17]=1>C(O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:20]1[CH:19]=[C:18]([Cl:23])[N:17]=[C:16]([Cl:15])[N:21]=1)[CH3:3] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a stirred mixture of 27.8 g
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with 300 ml
|
Type
|
CUSTOM
|
Details
|
of water and the precipitate thus formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
triturated with 600 ml
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-petroleum ether
|
Type
|
CUSTOM
|
Details
|
to afford 4.7 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CNC1=NC(=NC(=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |